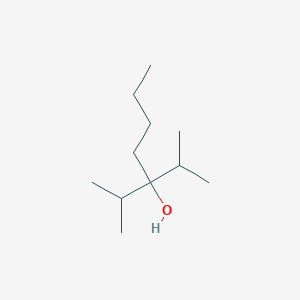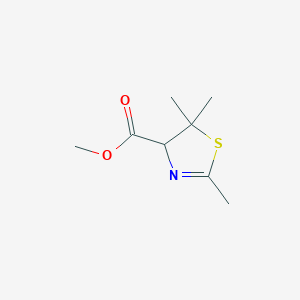
(3S)-5-Oxooxolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-5-Oxooxolane-3-carboxylic acid is an organic compound with a molecular formula of C5H6O4 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-5-Oxooxolane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the oxidation of 3-hydroxy-γ-butyrolactone using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is carried out in an acidic medium to facilitate the formation of the oxolane ring.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to convert precursors into the desired product. The process is optimized for large-scale production, ensuring consistency and purity of the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: (3S)-5-Oxooxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding different functionalized products.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide in acidic medium.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of acid catalysts.
Major Products:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of hydroxylated products.
Substitution: Formation of esters or amides.
Applications De Recherche Scientifique
(3S)-5-Oxooxolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of (3S)-5-Oxooxolane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that modify its structure. These interactions often involve the formation of transient intermediates, leading to the production of biologically active compounds. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.
Comparaison Avec Des Composés Similaires
(3R)-5-Oxooxolane-3-carboxylic acid: The enantiomer of (3S)-5-Oxooxolane-3-carboxylic acid, differing in its three-dimensional arrangement.
γ-Butyrolactone: A structurally related compound with similar chemical properties.
5-Hydroxyoxolane-3-carboxylic acid: A hydroxylated derivative with different reactivity.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its reactivity and interactions with biological molecules. This chiral specificity makes it valuable in asymmetric synthesis and in the study of stereoselective biochemical processes.
Propriétés
Numéro CAS |
4694-66-0 |
|---|---|
Formule moléculaire |
C5H6O4 |
Poids moléculaire |
130.10 g/mol |
Nom IUPAC |
(3S)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1 |
Clé InChI |
ONSWFYLALGXCIQ-VKHMYHEASA-N |
SMILES isomérique |
C1[C@@H](COC1=O)C(=O)O |
SMILES canonique |
C1C(COC1=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis{1-[(octan-2-yl)oxy]-1-oxopropan-2-yl} hexanedioate](/img/structure/B14736422.png)




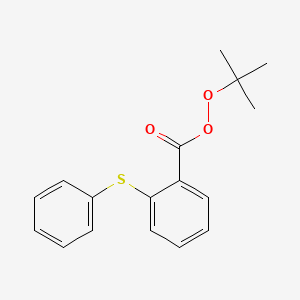
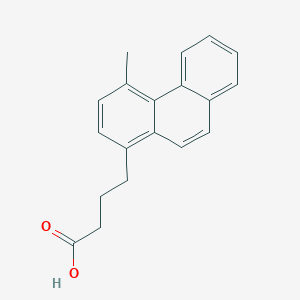
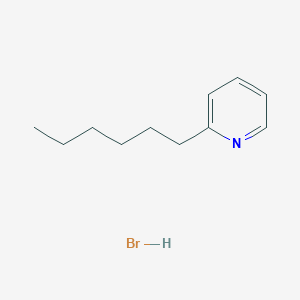


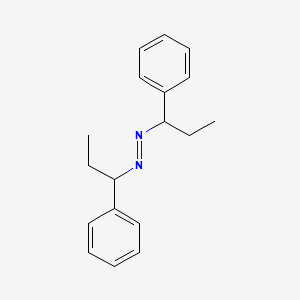
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
